![molecular formula C12H13ClF3NO B2595061 N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide CAS No. 13691-92-4](/img/structure/B2595061.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide
Descripción general
Descripción
N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide is a small molecule that has been studied for its potential therapeutic applications. It has been suggested that it could be useful for treating complications of cognitive dysfunction, including neuropsychiatric, neurodevelopmental, and neurodegenerative diseases .
Synthesis Analysis
The synthesis of this compound and its analogues has been studied in the context of designing pharmacophore models for analgesics . The compounds were synthesized and characterized using various physical and spectral methods, including HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR .Molecular Structure Analysis
The molecular structure of N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide is represented by the empirical formula C12H13ClF3NO, and it has a molecular weight of 279.69 . The SMILES string representation of the molecule is O=C(C©©C)NC1=CC(C(F)(F)F)=C(Cl)C=C1 .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in the context of its potential as an analgesic . The synthesized derivatives were evaluated for their analgesic action using the Hot Plate Method .Aplicaciones Científicas De Investigación
Synthesis of Other Compounds
This compound can be used as a building block in the synthesis of other complex molecules. For instance, it has been used in the synthesis of N-(5′-deoxy-3′-O-tert-butyldimethylsilyl-β-D-thymidin-5′-yl)-N′-(4-chloro-3-trifluoromethylphenyl)-thiourea .
Production of Urea Derivatives
It can be used in the production of urea derivatives such as [1,3-bis(4-chloro-α,α,α-trifluoro-m-tolyl)urea] and trans-1-(4-chloro-3-trifluoromethyl-phenyl)-3-(4-hydroxy-cyclohexyl)-urea .
Medicinal Chemistry
Trifluoromethylated nitrogen–heterocyclic compounds, which can be synthesized from this compound, have been extensively used in medicinal chemistry . The presence of fluorine atoms improves the electronegativity, increases bioavailability, metabolic stability, and lipophilicity of the compounds .
Pesticide or Fertilizer Production
The compound can also be used in the production of pesticides or fertilizers . The trifluoromethyl group can enhance the effectiveness of these products .
Materials Science
In the field of materials science, this compound can be used due to the unique properties imparted by the trifluoromethyl group .
Analgesic Potential
There is research indicating the potential use of this compound in the development of analgesics .
Safety and Hazards
The safety data sheet for a similar compound, 4-Chloro-3-(trifluoromethyl)phenyl isocyanate, indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled . It is also very toxic to aquatic life with long-lasting effects .
Mecanismo De Acción
Target of Action
The primary target of N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide is the histone acetyltransferase (HAT) activity of p300/EP300/E1A binding protein . This protein plays a crucial role in the regulation of cellular processes by controlling the acetylation of proteins.
Mode of Action
N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide: selectively activates the p300 HAT activity . It directly binds to p300, leading to an enhancement in the p300 HAT activity .
Biochemical Pathways
The activation of p300 HAT activity by N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide affects the acetylation of histones, a key process in the regulation of gene expression. This can lead to changes in the transcription of various genes, impacting multiple biochemical pathways and their downstream effects .
Result of Action
The activation of p300 HAT activity by N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide can lead to changes in gene expression. This can result in various molecular and cellular effects, depending on the specific genes affected .
Propiedades
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3NO/c1-11(2,3)10(18)17-7-4-5-9(13)8(6-7)12(14,15)16/h4-6H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVCSEASIYSIDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

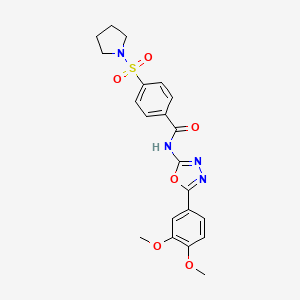
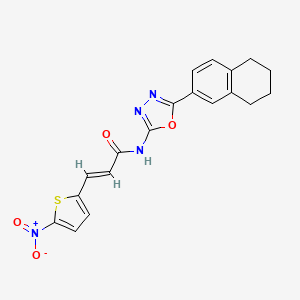
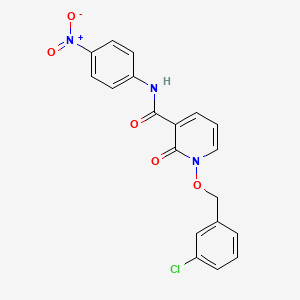

![N-[4-(4-bromophenyl)oxan-4-yl]-5,6-dichloropyridine-3-carboxamide](/img/structure/B2594988.png)

![1-(2-Phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2594990.png)
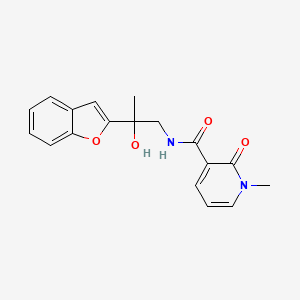
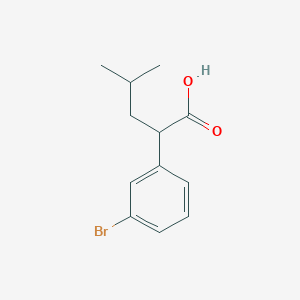
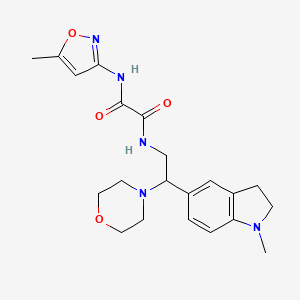
![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2594997.png)
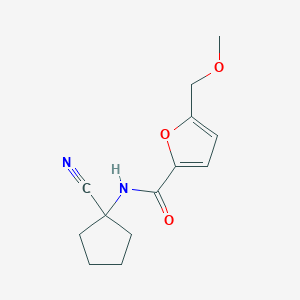
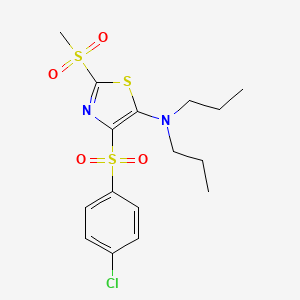
![3-{[(4-ethoxyphenyl)(methyl)amino]sulfonyl}-N-(3-fluorophenyl)thiophene-2-carboxamide](/img/structure/B2595001.png)